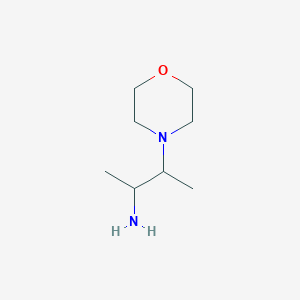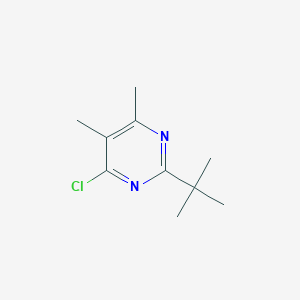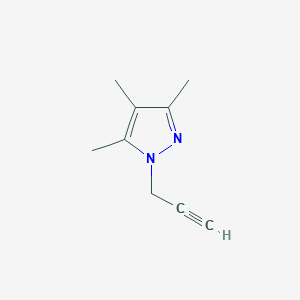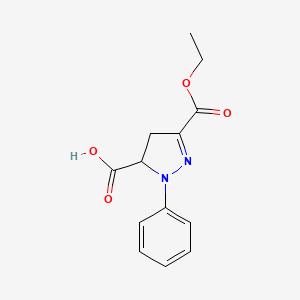![molecular formula C11H12ClN3O3 B1522868 ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1258651-04-5](/img/structure/B1522868.png)
ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
“Ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound. It is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Sonogashira-type coupling of 3 with a wide range of terminal alkynes, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Scientific Research Applications
Fluorescent Probes for Biological Imaging
Pyrazolopyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They can be used as fluorescent probes for studying the dynamics of intracellular processes. The electron-donating groups (EDGs) at position 7 on the fused ring improve both absorption and emission behaviors, making these compounds suitable for designing solid-state emitters for biological imaging.
Chemosensors
The structural diversity and the presence of heteroatoms make pyrazolopyrimidines potential chelating agents for ions . This property is beneficial for developing chemosensors that can detect the presence of specific ions or molecules within a biological or chemical system.
Organic Light-Emitting Devices (OLEDs)
Due to their good solid-state emission intensities, pyrazolopyrimidines can be utilized in the development of OLEDs . Their ability to emit light when an electric current is applied makes them valuable for creating more efficient and environmentally friendly display and lighting technologies.
Antimetabolites in Purine Biochemical Reactions
Pyrazolopyrimidines are purine analogs and have properties that make them useful as antimetabolites in purine biochemical reactions . This application is significant in pharmaceutical research, where these compounds can be used to study or inhibit metabolic pathways.
Antitrypanosomal and Antischistosomal Agents
This class of compounds has shown antitrypanosomal and antischistosomal activities, which are important for the development of new treatments for parasitic diseases . Their ability to inhibit specific enzymes or receptors in the parasites makes them a focus of medicinal chemistry research.
Inhibitors and Receptor Ligands
Pyrazolopyrimidines have been reported to act as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, and KDR kinase inhibitors . They also serve as selective peripheral benzodiazepine receptor ligands, which could be explored for therapeutic applications in anxiety and sleep disorders.
Mechanism of Action
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
ethyl 5-(chloromethyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-3-18-11(17)9-6(2)14-15-8(16)4-7(5-12)13-10(9)15/h4,14H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBXBNZEBRNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC(=CC2=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)

![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)



![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
